1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline ring system, with a 4-chlorophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRTCHEGBVPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorocinchoninic acid with hydrazine to form 2-hydrazinocinchoninic acid. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the desired triazoloquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazoloquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent. The compound has shown promising activity against various pathogenic organisms.
Pharmacology: Research has indicated its potential as a cytotoxic agent against melanoma cell lines.
Biochemistry: The compound is investigated for its ability to intercalate DNA, making it a potential candidate for anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences and forms stable complexes, which can result in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of a quinoline ring.
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazoline: Similar structure but with a quinazoline ring.
Uniqueness
1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific triazoloquinoline structure, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and its potential as an antimicrobial and anticancer agent make it a compound of significant interest in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
